molecular formula C13H18O3 B8179140 Tert-butyl (R)-2-hydroxy-3-phenylpropionate

Tert-butyl (R)-2-hydroxy-3-phenylpropionate

Cat. No.: B8179140
M. Wt: 222.28 g/mol
InChI Key: GMYNKCIZSNJVEE-LLVKDONJSA-N
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Description

Tert-butyl (R)-2-hydroxy-3-phenylpropionate: is a chemical compound belonging to the class of esters. It consists of a tert-butyl group attached to the oxygen atom of a hydroxy group, which is further connected to a phenyl group and a propionate moiety. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Steglich Esterification: This method involves the reaction of a carboxylic acid with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under mild conditions, making it suitable for sterically demanding and acid-sensitive substrates.

  • Flow Microreactor Systems: A more recent approach involves the use of flow microreactors for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is efficient and sustainable, providing a straightforward synthesis of tertiary butyl esters.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions using the Steglich Esterification method or flow microreactor systems. These methods ensure high yield and purity, making them suitable for commercial applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the ester into the corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones or carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Tert-butyl (R)-2-hydroxy-3-phenylpropionate is used as a protecting group in organic synthesis, particularly in the protection of hydroxyl groups during complex synthetic routes. Biology: The compound is utilized in the study of enzyme mechanisms and inhibition, as well as in the development of bioactive molecules. Medicine: Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl (R)-2-hydroxy-3-phenylpropionate exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming a stable ester bond with hydroxyl groups, preventing unwanted reactions during subsequent synthetic steps. In biological and medical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Comparison with Similar Compounds

  • Tert-butyl (S)-2-hydroxy-3-phenylpropionate: The enantiomer of the compound, differing only in the configuration of the chiral center.

  • Phenylpropionic acid: A related compound without the tert-butyl group.

  • Tert-butyl acetate: Another ester with a similar tert-butyl group but different functional groups.

Uniqueness: Tert-butyl (R)-2-hydroxy-3-phenylpropionate is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups, which confer distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

tert-butyl (2R)-2-hydroxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYNKCIZSNJVEE-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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